REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[C:6]([CH3:10])[C:7]=1[O:8][CH3:9].[CH3:12][O:13]S(OC)(=O)=O.[OH-].[Na+]>CO.O>[CH3:1][C:2]1[C:3]([CH2:12][OH:13])=[N:4][CH:5]=[C:6]([CH3:10])[C:7]=1[O:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=[N+](C=C(C1OC)C)[O-]
|
Name
|
|
Quantity
|
458 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
(NH4)2S2O8
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
169 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
452 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
was added during 1.75 hours
|
Duration
|
1.75 h
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Precipitated salts were filtered off
|
Type
|
CUSTOM
|
Details
|
After evaporation of CH3OH
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted three times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1OC)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |